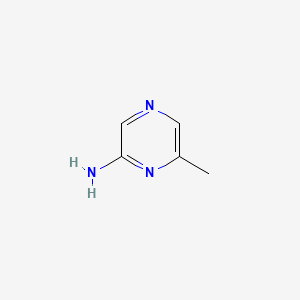

6-Methylpyrazin-2-amine

説明

Contextualization within Pyrazine (B50134) Amine Chemistry

6-Methylpyrazin-2-amine belongs to the broader class of N-heterocycles known as pyrazine amines. Pyrazines are six-membered aromatic rings containing two nitrogen atoms in a 1,4-para orientation. nih.govunimas.my This arrangement makes the pyrazine ring electron-deficient and gives it a unique reactivity profile compared to other diazines like pyrimidine (B1678525) and pyridazine. nih.govunimas.my The pyrazine nucleus is a common scaffold found in natural products and is a cornerstone in the synthesis of a wide array of commercially and biologically important molecules. tandfonline.comresearchgate.net

The chemistry of pyrazine amines is largely dictated by the interplay between the electron-withdrawing pyrazine core and the electron-donating amino group. The amino group enhances the reactivity of the scaffold, making it a versatile intermediate for various chemical transformations. ontosight.aichemimpex.com These compounds readily participate in reactions such as nucleophilic substitutions, electrophilic substitutions, and metal-catalyzed cross-coupling reactions (e.g., Suzuki and Buchwald-Hartwig), which allow for the synthesis of complex derivatives. tandfonline.comontosight.ai In this compound specifically, the presence of the methyl group at the 6-position further influences the electronic properties and steric environment of the ring, providing a specific building block for targeted synthesis.

Historical Perspective of this compound Research Trajectories

The research trajectory of this compound is intrinsically linked to the foundational discoveries in pyrazine synthesis. While early work in the late 19th century postulated the structure of the pyrazine ring, systematic synthetic methods emerged in the mid-20th century. unimas.my A pivotal moment in the synthesis of related structures was the work of R. G. Jones in 1949, who developed a direct and convenient one-pot condensation method for producing 2(1H)-pyrazinones from α-amino acid amides and 1,2-dicarbonyl compounds. unimas.myrsc.org This approach was significant for its efficiency and the ability to generate the pyrazine core. rsc.org

Subsequently, in 1959, Vogl and Taylor reported another key method involving the reaction between α,β-dicarbonyls and aminomalonamidamidine dihydrochloride (B599025) to access pyrazine derivatives. unimas.my These seminal synthetic strategies laid the groundwork for the preparation of a vast library of pyrazine compounds, including substituted aminopyrazines like this compound. The availability of such synthetic routes enabled chemists to explore the utility of these compounds as "privileged scaffolds" in various fields, particularly in the development of pharmaceuticals and agrochemicals. mdpi.com

Significance of this compound in Contemporary Chemical and Biological Sciences

In modern chemical and biological sciences, this compound is recognized primarily as a versatile chemical building block and a key structural motif in bioactive molecules. chemimpex.com Its significance stems from its utility as a scaffold in the design and synthesis of compounds with a wide range of applications. tandfonline.comchemimpex.com

In medicinal chemistry, the 6-methyl-2-aminopyrazine core is a component of numerous molecules under investigation for therapeutic purposes. Derivatives have shown potential as anticancer, anti-inflammatory, antibacterial, and antifungal agents. nih.govtandfonline.comontosight.aichemimpex.com Specific, highly significant research findings include:

FGFR Inhibitors: Derivatives of 3-amino-6-methylpyrazine-2-carboxamide have been designed and synthesized as novel inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are crucial targets in cancer therapy. One such derivative, 18i , was identified as a pan-FGFR inhibitor with potent antitumor activity in cancer cell lines with FGFR abnormalities. nih.gov

CRF-1 Receptor Antagonists: A novel series of pyrazines designed as corticotropin-releasing factor-1 (CRF-1) receptor antagonists led to the discovery of N-(1-Ethylpropyl)-[3-methoxy-5-(2-methoxy-4-trifluoromethoxyphenyl)-6-methyl-pyrazin-2-yl]amine, an orally active antagonist with potential applications in treating stress-related disorders. acs.org

Antimycobacterial Agents: The aminodehalogenation of 5-chloro-6-methylpyrazine-2,3-dicarbonitrile (B7890531) with various benzylamines has produced a series of N-benzylamine substituted derivatives. Several of these compounds, particularly those with halogen or trifluoromethyl groups on the benzyl (B1604629) moiety, exhibited significant activity against Mycobacterium tuberculosis. mdpi.com

Beyond pharmaceuticals, the compound serves as an intermediate in the agrochemical industry for creating herbicides and pesticides. chemimpex.commdpi.com It is also used in the food industry as a flavor enhancer, contributing to savory and roasted taste profiles, and has been explored in material science. chemimpex.comd-nb.info The compound's value is underscored by its role in generating structural diversity for drug discovery programs and other industrial applications. bohrium.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5521-56-2 | scbt.comnih.gov |

| Molecular Formula | C₅H₇N₃ | scbt.comnih.gov |

| Molecular Weight | 109.13 g/mol | scbt.comnih.gov |

| IUPAC Name | This compound | nih.gov |

| Appearance | White to yellow to orange crystalline powder | chemimpex.com |

| Melting Point | 122 - 126 °C | chemimpex.com |

| SMILES | CC1=CN=CC(=N1)N | nih.gov |

| InChIKey | UAOOJJPSCLNTOP-UHFFFAOYSA-N | nih.gov |

Table 2: Selected Research Applications of the this compound Scaffold

| Derivative Class | Research Area | Key Findings | Source(s) |

| 3-Amino-6-methylpyrazine-2-carboxamides | Oncology (FGFR Inhibition) | Identification of a pan-FGFR inhibitor with potent in vitro activity against FGFR1-4 and antitumor effects in cancer cell lines. | nih.gov |

| Substituted 6-methyl-pyrazin-2-yl]amines | Neuroscience (CRF-1 Antagonism) | Discovery of an orally active CRF-1 receptor antagonist for potential treatment of stress-related disorders. | acs.org |

| N-Benzylamine substituted 5-amino-6-methyl-pyrazine-2,3-dicarbonitriles | Infectious Disease (Antimycobacterial) | Compounds showed good activity against Mycobacterium tuberculosis, with MIC values as low as 6.25 µg/mL. | mdpi.com |

| Brominated Derivatives (e.g., 5-Bromo-6-methylpyrazin-2-amine) | Synthetic Chemistry | Serves as a key intermediate for synthesizing more complex heterocyclic molecules with potential biological activities. | |

| General Derivatives | Agrochemicals (Herbicides) | Certain derivatives inhibit photosynthetic electron transport, demonstrating potential as PS2 herbicides. | chemimpex.commdpi.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-methylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c1-4-2-7-3-5(6)8-4/h2-3H,1H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAOOJJPSCLNTOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80481792 | |

| Record name | 6-methylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5521-56-2 | |

| Record name | 6-Methyl-2-pyrazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5521-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-methylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-methylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6 Methylpyrazin 2 Amine and Its Derivatives

Strategic Approaches to Pyrazine (B50134) Ring Functionalization

Functionalizing the pyrazine core is essential for creating diverse derivatives. The electron-deficient nature of the pyrazine ring, a consequence of its two nitrogen atoms, dictates its reactivity, making it susceptible to nucleophilic attack while generally resistant to electrophilic substitution unless activated. Strategic manipulation of this inherent reactivity allows for the introduction of a wide range of functional groups.

Nucleophilic Substitution Reactions on the Pyrazine Core

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrazine chemistry, particularly for the modification of halopyrazines. The electron-withdrawing nitrogen atoms activate the ring carbons towards attack by nucleophiles, facilitating the displacement of leaving groups such as halides. Chloropyrazines are common substrates for these reactions, readily undergoing substitution with various nucleophiles.

For instance, chloropyrazines react with alkoxides like sodium methoxide (B1231860) or sodium benzyloxide to yield the corresponding alkoxy- or benzyloxypyrazines. nih.gov The reaction conditions can be critical; the reaction of 2,3-dichloropyrazine (B116531) with sodium benzyl (B1604629) oxide in boiling benzene (B151609) produces 2,3-dibenzyloxypyrazine, whereas in boiling xylene, the product isomerizes to 1,4-dibenzylpyrazine-2(1H),3(4H)-dione. nih.gov Pyrazine N-oxides also serve as effective substrates for nucleophilic substitution, where azidation can be achieved at the carbon alpha to the N-oxide function using trimethylsilyl (B98337) azide (B81097) in the presence of diethylcarbamoyl chloride. nih.gov

Table 1: Examples of Nucleophilic Substitution on Chloropyrazines Data compiled from research findings. nih.gov

| Substrate | Nucleophile | Solvent | Conditions | Product |

|---|---|---|---|---|

| 2-Chloropyrazine | Sodium Methoxide | Methanol | Reflux | 2-Methoxypyrazine |

| 2,3-Dichloropyrazine | Sodium Benzyl Oxide | Benzene | Boiling | 2,3-Dibenzyloxypyrazine |

| 2,3-Dichloropyrazine | Sodium Benzyl Oxide | Xylene | Boiling | 1,4-Dibenzylpyrazine-2(1H),3(4H)-dione |

| 2-Chloropyrazine | Sodium Benzyl Sulphide | Benzene | Not specified | 2-Benzylthiopyrazine |

Aminodehalogenation Reactions for Substituted Pyrazines

Aminodehalogenation is a specific and highly important class of nucleophilic substitution where a halogen atom on the pyrazine ring is displaced by an amine. This reaction is a direct and efficient route for the synthesis of aminopyrazines, which are key structural motifs in numerous biologically active compounds. The process typically involves heating a chloropyrazine with an amine source, such as ammonia (B1221849) or a primary/secondary amine, often under pressure.

A relevant synthetic sequence involves the reaction of 6-chloropyrazin-2-ylacetic acid with aqueous ammonia in a sealed vessel at elevated temperatures (180 °C). organic-chemistry.org This high-temperature, high-pressure condition facilitates the displacement of the chloro group by the amino group, directly furnishing the aminopyrazine core. This transformation is a critical step in building more complex molecules and demonstrates a robust method for introducing the vital 2-amino group onto a pre-functionalized pyrazine scaffold. organic-chemistry.org

Catalytic Hydrogenation and Reduction Methods for Amine Introduction

Catalytic hydrogenation provides a powerful alternative for introducing amine functionalities and modifying the pyrazine ring. This method can be employed to reduce nitro groups to amines or to saturate the heterocyclic ring itself. The choice of catalyst, solvent, and reaction conditions is crucial for achieving the desired selectivity.

For the introduction of an amino group, the reduction of a nitropyrazine is a common strategy. Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel are typically used with hydrogen gas to achieve this transformation. More broadly, electrocatalytic hydrogenation using a rhodium-on-carbon cathode has been demonstrated for the hydrogenation of pyrazine itself to piperazine (B1678402) at ambient temperature and pressure. researchgate.net This highlights the potential of hydrogenation methods for creating both aromatic and saturated amine derivatives. While traditionally requiring harsh conditions, newer homogeneous catalysts have been developed that operate under milder temperatures and pressures, making this route more attractive for pharmaceutical synthesis. mdpi.com

Table 2: Catalysts and Conditions for Hydrogenation of N-Heterocycles Data compiled from research findings. researchgate.netresearchgate.net

| Substrate Type | Catalyst | Method | Key Features | Product Type |

|---|---|---|---|---|

| Nitriles | Heterogeneous Cobalt | Hydrogenation | Selective for primary amines | Primary Amines |

| Pyridine (B92270) | Rh/C Cathode | Electrocatalytic Hydrogenation | Ambient temperature and pressure | Piperidine |

| Amides | Homogeneous Ru, Fe, Mn | Catalytic Hydrogenation | Milder conditions, high selectivity | Amines |

Oxidation Pathways for Pyrazine Ring Modification

Oxidation of the pyrazine ring offers another avenue for functionalization, primarily leading to the formation of N-oxides or, under more forceful conditions, ring-cleavage products. The nitrogen atoms in the pyrazine ring can be oxidized using peracids, such as peroxyacetic acid or m-chloroperoxybenzoic acid (m-CPBA), to form pyrazine N-oxides.

These N-oxides are valuable synthetic intermediates. The N-oxide group activates the adjacent (alpha) carbon atoms toward nucleophilic attack and also directs metallation to these positions, enabling further functionalization that might be difficult on the parent pyrazine. However, the outcome of oxidation can be substrate-dependent. For example, peracid oxidation of certain fused pyrazine systems, like 3-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyrazine, can lead to ring-opened products rather than simple N-oxidation. The gas-phase kinetics of OH-radical oxidation of pyrazine have also been studied, providing insight into its atmospheric chemistry.

Synthesis of Complex 6-Methylpyrazin-2-amine Scaffolds

Building upon the fundamental reactions, the synthesis of complex derivatives often requires multi-step sequences that combine various strategic approaches to construct elaborate molecular frameworks.

Multi-step Synthesis of Dioxolane-Appended Pyrazine Derivatives

The synthesis of complex scaffolds, such as those containing a dioxolane moiety appended to a pyrazine ring, exemplifies the need for sophisticated, multi-step synthetic strategies. The dioxolane group, a cyclic acetal, is often used as a protecting group for aldehydes or ketones or as a key structural element in its own right.

A documented approach for creating a dioxolane-appended pyrazine involves a palladium-catalyzed cross-coupling reaction. Specifically, the synthesis of 4-(1,3-dioxolan-2-yl)-5-(pyrazin-2-yl)-1,3-dithiol-2-one has been reported. This synthesis involves the coupling of a pre-formed stannylated dithiocarbonate, which already contains the dioxolane ring, with 2-iodopyrazine. This Stille-type coupling reaction effectively tethers the pyrazine ring to the complex dioxolane-containing fragment. Such a strategy, where complex fragments are synthesized separately and then joined in a late-stage coupling reaction, is a hallmark of modern convergent synthesis and is essential for the efficient construction of highly functionalized pyrazine derivatives.

Exploration of Green Chemistry Principles in Synthetic Routes

The application of green chemistry principles to the synthesis of this compound is a critical step towards minimizing the environmental footprint of its production. These principles guide the development of synthetic pathways that are safer, more efficient, and utilize renewable resources. Key areas of exploration include the use of alternative energy sources, greener solvents, and catalytic reactions to improve atom economy and reduce waste.

One notable advancement is the use of microwave-assisted synthesis . This technique can significantly accelerate reaction times, often leading to higher yields and purities compared to conventional heating methods. For instance, the synthesis of N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles, derivatives of the target compound, has been successfully achieved through microwave-assisted aminodehalogenation reactions. This approach not only enhances reaction efficiency but also aligns with the green chemistry principle of energy efficiency. nih.govacs.orgjchr.org

Furthermore, the development of flow chemistry processes presents a promising avenue for the green synthesis of pyrazine derivatives. Continuous-flow systems offer superior control over reaction parameters such as temperature and residence time, leading to improved yields and safety, especially for hazardous reactions. The enzymatic synthesis of pyrazinamide (B1679903) derivatives in a continuous-flow microreactor, using a greener solvent like tert-amyl alcohol, exemplifies a highly efficient and sustainable approach that could be adapted for this compound production. nih.govrsc.orgnih.govrsc.org This method achieved a high yield at a relatively low temperature and in a short reaction time, showcasing the potential of combining biocatalysis with flow chemistry. nih.govrsc.org

The choice of solvent is another critical aspect of green synthesis. Research is ongoing to replace hazardous organic solvents with more environmentally friendly alternatives. While specific examples for this compound are still emerging, the broader trend in pyrazine synthesis is towards the use of greener solvents or even solvent-free conditions, which directly addresses the principle of using safer solvents and auxiliaries.

To quantify the "greenness" of these synthetic routes, various green chemistry metrics are employed. These metrics, such as Atom Economy, E-Factor, and Process Mass Intensity (PMI), provide a quantitative assessment of the efficiency and environmental impact of a chemical process. mdpi.comrsc.orgmostwiedzy.plnih.govresearchgate.net By applying these metrics, chemists can compare different synthetic pathways and identify the most sustainable options for producing this compound.

The following table summarizes key green chemistry approaches and their potential application in the synthesis of this compound and its derivatives:

| Green Chemistry Approach | Principle(s) Addressed | Potential Application in this compound Synthesis | Key Advantages |

| Microwave-Assisted Synthesis | Energy Efficiency, Faster Reactions | Synthesis of pyrazine derivatives through accelerated aminodehalogenation or cyclization reactions. | Reduced reaction times, higher yields, improved purity. |

| Flow Chemistry | Inherent Safety, Process Intensification, Energy Efficiency | Continuous production of pyrazine intermediates with precise control over reaction conditions. | Enhanced safety, improved scalability, higher consistency. |

| Biocatalysis | Use of Renewable Feedstocks, Catalysis | Enzymatic amidation of pyrazine esters to form amide derivatives under mild conditions. | High selectivity, mild reaction conditions, biodegradable catalysts. |

| Use of Greener Solvents | Safer Solvents and Auxiliaries | Replacement of hazardous solvents with water, bio-based solvents, or performing reactions under solvent-free conditions. | Reduced environmental impact, improved worker safety. |

One-Pot Synthesis Techniques for Pyrazine Amine Precursors

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. The development of one-pot methodologies for the synthesis of pyrazine amine precursors is a key strategy for streamlining the production of this compound.

A biomimetic approach has been reported for the synthesis of 2,5-disubstituted pyrazines through the dimerization of α-amino aldehydes derived from readily available amino acids. rsc.org This method involves the in situ generation of the aldehyde intermediates, which then dimerize and oxidize in a one-pot operation to yield the pyrazine core. rsc.org This strategy showcases the potential for creating the pyrazine ring system from renewable starting materials in a highly efficient manner.

Another relevant example is the one-pot, two-step synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles, which, while not a direct precursor to this compound, demonstrates the power of one-pot catalysis in constructing complex nitrogen-containing heterocycles. nih.gov This process utilizes natural product-based catalysts to facilitate sequential reactions, highlighting the potential for developing environmentally friendly and efficient one-pot syntheses for pyrazine amine precursors. nih.gov

The synthesis of various heterocyclic compounds, including those with a pyrazine core, often involves multi-component reactions (MCRs). These reactions, where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, are inherently atom-economical and align well with the principles of one-pot synthesis. The development of novel MCRs for the direct synthesis of functionalized pyrazines from simple, readily available starting materials is an active area of research.

The table below outlines some one-pot strategies and their potential applicability to the synthesis of pyrazine amine precursors:

| One-Pot Strategy | Description | Potential Application for Pyrazine Amine Precursors | Advantages |

| Biomimetic Dimerization | In situ generation and subsequent dimerization of α-amino aldehydes from amino acid precursors. | Synthesis of the core pyrazine ring of this compound from bio-renewable sources. | Use of renewable starting materials, high atom economy, simplified procedure. |

| Tandem Catalysis | Sequential catalytic reactions in a single pot, where the product of the first reaction is the substrate for the second. | A one-pot process starting from simple acyclic precursors to form the substituted pyrazine ring. | Reduced workup and purification steps, time and resource efficiency. |

| Multi-Component Reactions (MCRs) | Combining three or more reactants in a single reaction vessel to form a complex product. | Direct assembly of the this compound scaffold from simple building blocks. | High atom economy, operational simplicity, rapid generation of molecular diversity. |

Mechanistic Investigations of 6 Methylpyrazin 2 Amine Reactivity

Studies on Electrophilic and Nucleophilic Character of the Amine and Ring Positions

The chemical behavior of 6-methylpyrazin-2-amine is dictated by the interplay of its structural components: the electron-deficient pyrazine (B50134) ring, the electron-donating exocyclic amino group, and the weakly electron-donating methyl group.

The pyrazine ring is inherently electron-poor due to the presence of two electronegative nitrogen atoms. However, the substituents significantly modulate this character. The amino group at the C2 position is a powerful activating group, donating electron density to the ring through resonance. The methyl group at C6 provides a weaker, inductive electron-donating effect. This combined donation increases the ring's electron density compared to unsubstituted pyrazine, making it more amenable to electrophilic substitution. The positions most activated by these groups are C3 and C5.

The exocyclic amine group possesses significant nucleophilic character due to the lone pair of electrons on the nitrogen atom. masterorganicchemistry.comlibretexts.org This makes it a prime site for reactions with electrophiles. It can readily undergo acylation, alkylation, and condensation reactions to form Schiff bases. nih.govlibretexts.orgijrpr.com Conversely, protonation of the amine group under acidic conditions results in an ammonium (B1175870) cation, which is no longer nucleophilic and deactivates the ring toward electrophilic attack. libretexts.org The ring nitrogen atoms also have nucleophilic character and can be protonated or alkylated, which similarly deactivates the ring.

Steric factors also play a role. The presence of the methyl group at the C6 position can sterically hinder reactions at adjacent sites, influencing the regioselectivity of certain transformations. masterorganicchemistry.com In pyridine (B92270) systems, which are analogous to pyrazines, the amino group is known to direct electrophilic substitution, a principle that extends to this compound.

Elucidation of Reaction Mechanisms in Derivatization

The derivatization of this compound proceeds through several well-established reaction mechanisms, allowing for the targeted synthesis of a wide array of functionalized compounds.

Electrophilic Aromatic Substitution: A key reaction is the halogenation of the pyrazine ring. For instance, the bromination of this compound with reagents like N-bromosuccinimide (NBS) yields 5-bromo-6-methylpyrazin-2-amine (B112964). This transformation follows an electrophilic aromatic substitution mechanism, where the combined activating effects of the amine and methyl groups direct the incoming electrophile (Br+) to the C5 position.

Nucleophilic Aromatic Substitution (SNAr): Once halogenated, the resulting 5-bromo-6-methylpyrazin-2-amine becomes a versatile intermediate for SNAr reactions. The bromine atom can be displaced by various nucleophiles. This mechanism is facilitated by the electron-withdrawing nature of the pyrazine ring nitrogens and is a common strategy for introducing new functional groups.

Palladium-Catalyzed Cross-Coupling: The bromo-derivative is also an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. These reactions involve a catalytic cycle typically consisting of oxidative addition of the palladium catalyst to the carbon-bromine bond, transmetalation with a boronic acid (Suzuki) or a copper acetylide (Sonogashira), and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.

N-Derivatization of the Amine Group: The nucleophilic exocyclic amine is readily derivatized.

Acylation: Reaction with acylating agents like acid anhydrides or acyl chlorides forms amide derivatives. This proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent. libretexts.org

Alkylation: The amine can be alkylated using alkyl halides. It can also undergo reductive amination, which involves the initial formation of a Schiff base (imine) with an aldehyde or ketone, followed by reduction to the corresponding secondary amine. nih.gov

The table below summarizes common derivatization reactions and their mechanistic principles.

| Reaction Type | Reagents/Conditions | Product Type | Mechanistic Principle | Citations |

| Ring Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-6-methylpyrazin-2-amine | Electrophilic Aromatic Substitution | |

| Suzuki Coupling | Aryl Boronic Acids, Pd Catalyst, Base | 5-Aryl-6-methylpyrazin-2-amine | Catalytic Cross-Coupling | |

| N-Acylation | Acetic Anhydride, Acyl Chlorides | N-Acyl-6-methylpyrazin-2-amine | Nucleophilic Acyl Substitution | libretexts.org |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | N-Alkyl-6-methylpyrazin-2-amine | Imine Formation then Reduction | nih.gov |

| Nucleophilic Substitution | Nucleophiles (e.g., Amines, Alkoxides) on halo-derivatives | Substituted Pyrazines | Nucleophilic Aromatic Substitution (SNAr) | rsc.org |

Regioselective and Stereoselective Control in Chemical Transformations

Controlling the position (regioselectivity) and three-dimensional arrangement (stereoselectivity) of new functional groups is paramount in modern synthesis.

Regioselectivity: The functionalization of the this compound ring is highly regioselective. As noted previously, electrophilic bromination occurs selectively at the C5 position. This outcome is governed by a combination of electronic and steric effects. The powerful electron-donating resonance of the C2-amino group and the inductive effect of the C6-methyl group synergistically activate the C3 and C5 positions for electrophilic attack. However, the steric bulk of the C6-methyl group hinders attack at the adjacent C5 position to some extent, but the electronic activation at C5 is dominant, leading to substitution at this site. This directing effect is analogous to that observed in substituted pyridine systems. vulcanchem.com In palladium-catalyzed reactions on derivatives, such as Buchwald N-arylation, the choice of ligands can also influence regioselectivity. rsc.org

Stereoselectivity: Since this compound itself is achiral, stereoselectivity becomes a factor only when a chiral center is introduced or when the molecule interacts with other chiral entities. For example, the synthesis of chiral amines from related heterocyclic precursors can be achieved with high stereocontrol. Asymmetric reductive amination of a ketone, using a chiral catalyst such as a Ruthenium-BINAP complex, can produce a single enantiomer of the corresponding chiral amine with excellent enantiomeric excess. researchgate.net Furthermore, in multi-step syntheses starting from chiral building blocks, the stereochemical outcome of reactions like nucleophilic ring-opening of aziridines can be controlled to produce single regio- and diastereomers, demonstrating that reaction mechanisms can be manipulated to achieve specific stereochemical configurations. mdpi.com

Advanced Reaction Optimization Strategies for Enhanced Yield and Purity

Maximizing the efficiency of chemical reactions is a central goal of synthetic chemistry. Several advanced strategies are employed to improve the yield and purity of products derived from this compound.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically accelerate reaction rates and improve yields. mdpi.com For aminodehalogenation reactions to produce N-substituted aminopyrazines, microwave-assisted synthesis provides significant advantages over conventional heating, including shorter reaction times and often cleaner reaction profiles. mdpi.com

Catalyst and Ligand Optimization: In palladium-catalyzed cross-coupling reactions, the choice of catalyst and associated ligands is critical. For challenging or sterically hindered substrates, employing specialized bulky electron-rich phosphine (B1218219) ligands (e.g., Xantphos, SPhos) can prevent catalyst deactivation and promote the reductive elimination step, leading to higher yields. rsc.org The catalyst system must be tailored to the specific substrates and reaction type.

Solvent, Temperature, and Reagent Stoichiometry: Careful control of reaction parameters is fundamental. Polar aprotic solvents like DMSO, DMF, and acetonitrile (B52724) are frequently used to ensure the solubility of reagents. Temperature control is crucial for minimizing the formation of side products; for instance, bromination reactions are often conducted at low temperatures (e.g., 0 °C) to enhance selectivity. Adjusting the stoichiometric ratios of reagents can also maximize the conversion of the limiting reagent and simplify purification.

The following table details several optimization strategies.

| Strategy | Application Example | Benefit(s) | Citations |

| Microwave Synthesis | Synthesis of N-benzylamine substituted pyrazines | Higher yields, significantly shorter reaction times | mdpi.com |

| Catalyst/Ligand Selection | Suzuki and Buchwald-Hartwig couplings | Improved yields for sterically hindered substrates, enhanced reaction rates | rsc.org |

| Temperature Control | Bromination of the pyrazine ring | Minimized side reactions, improved regioselectivity and purity | |

| Solvent Choice | Nucleophilic substitution and coupling reactions | Enhanced reagent solubility, potentially influencing reaction rates | |

| Flow Chemistry | Industrial-scale production of pyridine derivatives | Enhanced reaction efficiency, safety, and scalability | vulcanchem.com |

Medicinal Chemistry and Pharmacological Potential of 6 Methylpyrazin 2 Amine Analogs

Structure-Activity Relationship (SAR) Studies of Pyrazine (B50134) Amine Scaffolds

The biological activity of pyrazine amine scaffolds is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies, which correlate specific structural features with biological outcomes, are crucial for optimizing the therapeutic potential of these compounds.

Substituent Effects on Biological Activity

The nature and position of substituents on the pyrazine ring profoundly influence the pharmacological properties of 6-methylpyrazin-2-amine analogs. Research has demonstrated that modifications at various positions can modulate potency, selectivity, and pharmacokinetic profiles.

A study on a series of 6-alkylamino-N-phenylpyrazine-2-carboxamides revealed important SAR insights into their antimycobacterial activity. The length of the alkyl chain at the 6-position was found to be a critical determinant of potency against Mycobacterium tuberculosis. The activity generally increased with the prolongation of a simple alkyl chain, peaking with a heptylamino substitution. In contrast, the introduction of modifications to the alkyl chain, such as a terminal methoxy or hydroxy group, or the replacement with phenylalkylamino moieties, led to a significant decrease or complete loss of activity. This suggests that the lipophilicity and specific spatial arrangement of the substituent at this position are crucial for effective interaction with the biological target. nih.gov

The following table summarizes the antimycobacterial activity of selected 6-alkylamino-N-phenylpyrazine-2-carboxamides against M. tuberculosis H37Rv, highlighting the effect of the alkyl chain length.

| Compound ID | R Group (at position 6) | MIC (µM) against M. tuberculosis H37Rv |

| 3a | n-propylamino | > 100 |

| 3b | n-butylamino | 50 |

| 3c | n-pentylamino | 25 |

| 3d | n-hexylamino | 10 |

| 3e | n-heptylamino | 5 |

| 3f | n-octylamino | 10 |

| 4e | n-heptylamino (with 4-fluorophenyl) | 10 |

Data sourced from a study on 6-alkylamino-N-phenylpyrazine-2-carboxamides. nih.gov

Core Structure Modifications and Bioisosteric Replacements

Alterations to the core pyrazine structure and the application of bioisosteric replacements are key strategies in medicinal chemistry to enhance desired properties while mitigating undesirable ones. Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which broadly produce similar biological effects.

While specific studies on the bioisosteric replacement of the 6-methyl group or the 2-amino group of this compound are not extensively documented in publicly available literature, general principles of bioisosterism can be applied. For instance, the methyl group could potentially be replaced by other small alkyl groups, a cyclopropyl ring, or a trifluoromethyl group to modulate metabolic stability and lipophilicity. The cyclopropyl group, as a bioisostere of a methyl group, has been shown in other scaffolds to lead to potent compounds. researchgate.net The amino group, a key hydrogen bond donor and acceptor, could be replaced with functionalities like a hydroxylamine or a small N-alkylated amine to fine-tune its electronic and steric properties.

Elucidation of Molecular Targets and Mechanism of Action

Understanding the molecular targets and the mechanism by which this compound analogs exert their pharmacological effects is fundamental for their rational development as therapeutic agents.

Enzyme Modulation and Receptor Binding Studies

Analogs of this compound have been investigated for their ability to modulate the activity of various enzymes and bind to specific receptors. For instance, aminopyrazine derivatives have been designed as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2), an enzyme involved in inflammatory responses. libretexts.org These compounds were developed from non-thiourea-containing aminopyrazines and showed inhibitory activity against the MK-2 enzyme in the low micromolar to sub-micromolar range. libretexts.org

In the context of antitubercular activity, pyrazinamide (B1679903), a structural analog of this compound, is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase. nih.gov POA is believed to disrupt membrane transport and energy metabolism in M. tuberculosis. nih.gov More recent studies suggest that POA targets the enzyme PanD, which is essential for coenzyme A biosynthesis. nih.gov It is plausible that some analogs of this compound could exert their antimycobacterial effects through similar enzymatic targets. Indeed, in silico studies of novel pyrazine-based antitubercular agents have suggested that pantothenate synthetase could be a possible target. nih.gov

While specific receptor binding studies for a wide range of this compound analogs are not abundant, the general class of 2-aminopyrimidines (a related scaffold) has been explored as ligands for the histamine H4 receptor, indicating the potential for pyrazine amines to interact with G-protein coupled receptors. nih.gov

Influence on Cellular Signaling Pathways and Gene Expression

The interaction of small molecules with their molecular targets ultimately leads to changes in cellular signaling pathways and gene expression, which underlie their therapeutic or toxic effects.

While specific studies detailing the influence of this compound analogs on cellular signaling pathways and gene expression are limited, their potential to act as enzyme inhibitors, such as kinase inhibitors, suggests they could impact a variety of signaling cascades. For instance, inhibition of a kinase within the MAPK signaling pathway could affect downstream signaling events that control cell proliferation, differentiation, and apoptosis. nih.gov

Gene expression profiling is a powerful tool to elucidate the mechanism of action of drug candidates and to identify potential biomarkers of efficacy or toxicity. nih.gov Although comprehensive gene expression analyses for cells treated with this compound analogs are not yet widely reported in the literature, such studies would be invaluable in understanding their broader biological effects and identifying novel therapeutic applications.

Antimicrobial and Antitubercular Activities

A significant area of investigation for pyrazine amine derivatives has been in the field of infectious diseases, particularly tuberculosis.

As previously mentioned, a series of 6-alkylamino-N-phenylpyrazine-2-carboxamides demonstrated potent activity against M. tuberculosis H37Rv. nih.gov The most active compounds, featuring hexyl to octylamino substitutions, were also evaluated against drug-resistant strains of M. tuberculosis and showed activity comparable to the first-line drug isoniazid. nih.gov Notably, these compounds were inactive against M. avium. nih.gov

The study also revealed that some of these pyrazine derivatives exhibited activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with the best minimum inhibitory concentration (MIC) being 7.8 µM. nih.gov However, they were found to be inactive against Gram-negative bacteria and fungal strains. nih.gov This selective spectrum of activity suggests a specific mode of action that is more effective against certain types of microorganisms.

The following table presents the antimicrobial activity of selected 6-alkylamino-N-phenylpyrazine-2-carboxamides against various microbial strains.

| Compound ID | R Group | M. kansasii MIC (µM) | MRSA MIC (µM) |

| 3d | n-hexylamino | 10 | 15.6 |

| 3e | n-heptylamino | 5 | 7.8 |

| 3f | n-octylamino | 5 | 7.8 |

Data sourced from a study on 6-alkylamino-N-phenylpyrazine-2-carboxamides. nih.gov

The development of pyrazinamide analogs remains an active area of research to combat the rise of drug-resistant tuberculosis. nih.gov The fusion of the pyrazinamide scaffold with various heterocyclic rings is being explored as a strategy to develop new anti-tubercular drugs with the potential to shorten treatment durations for both drug-sensitive and multidrug-resistant tuberculosis. nih.gov

Antimycobacterial Efficacy and Resistance Mechanisms

Analogs of this compound, particularly those related to the frontline anti-tuberculosis drug pyrazinamide (PZA), have been a focal point of research to combat Mycobacterium tuberculosis (Mtb). PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase, encoded by the pncA gene. nih.gov Resistance to PZA is primarily caused by mutations in the pncA gene, which prevent this conversion. nih.govasm.org

Beyond mutations in pncA, other resistance mechanisms to pyrazine analogs have been identified. One such mechanism involves the prevention of coenzyme A (CoA) depletion, as POA has been shown to deplete CoA in wild-type Mtb. nih.govacs.org Another resistance strategy employed by the bacteria is the loss of virulence factor synthesis, specifically phthiocerol dimycocerosate (PDIM). nih.gov

In the quest for more effective antimycobacterial agents, various pyrazine derivatives have been synthesized and evaluated. A study on N-substituted 6-amino-5-cyanopyrazine-2-carboxamides revealed that some of these compounds exhibited antimycobacterial activity against M. tuberculosis comparable to that of pyrazinamide (MIC of 12.5-25 µg/mL). nih.gov Notably, two compounds from this series, 6-chloro-5-cyanopyrazine-2-carboxamide and 5-cyano-6-(heptylamino)pyrazine-2-carboxamide, were also found to be active against Mycobacterium kansasii and Mycobacterium avium, which are typically not susceptible to PZA. nih.gov Another study synthesized various pyrazinamide analogs and identified four—pyrazine thiocarboxamide, N-hydroxymethyl pyrazine thiocarboxamide, pyrazinoic acid n-octyl ester, and pyrazinoic acid pivaloyloxymethyl ester—that were bacteriocidal against M. tuberculosis, M. avium, and M. intracellulare under conditions where pyrazinamide showed little to no activity. nih.gov

| Compound/Analog | Target Organism(s) | Efficacy/Activity | Reference |

|---|---|---|---|

| N-substituted 6-amino-5-cyanopyrazine-2-carboxamides | Mycobacterium tuberculosis | MIC = 12.5-25 µg/mL | nih.gov |

| 6-chloro-5-cyanopyrazine-2-carboxamide | Mycobacterium kansasii, Mycobacterium avium | Active | nih.gov |

| 5-cyano-6-(heptylamino)pyrazine-2-carboxamide | Mycobacterium kansasii, Mycobacterium avium | Active | nih.gov |

| Pyrazine thiocarboxamide | M. tuberculosis, M. avium, M. intracellulare | Bacteriocidal | nih.gov |

| N-hydroxymethyl pyrazine thiocarboxamide | M. tuberculosis, M. avium, M. intracellulare | Bacteriocidal | nih.gov |

| Pyrazinoic acid n-octyl ester | M. tuberculosis, M. avium, M. intracellulare | Bacteriocidal | nih.gov |

| Pyrazinoic acid pivaloyloxymethyl ester | M. tuberculosis, M. avium, M. intracellulare | Bacteriocidal | nih.gov |

Broad-Spectrum Antibacterial and Antifungal Properties

The antimicrobial potential of this compound analogs extends beyond mycobacteria. Research into various pyrazine derivatives has demonstrated a range of antibacterial and antifungal activities. For instance, a series of pyrazine-2-carbohydrazide derivatives showed potent activity against Gram-positive bacteria, more so than against Gram-negative bacteria. jyoungpharm.org

In another study, novel triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their in vitro antibacterial activity. mdpi.com Several of these compounds displayed moderate to good activity against both the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. mdpi.com Specifically, one compound exhibited superior antibacterial activities with Minimum Inhibitory Concentrations (MICs) of 32 µg/mL against S. aureus and 16 µg/mL against E. coli. mdpi.com

Conversely, a study on N-substituted 6-amino-5-cyanopyrazine-2-carboxamides found only weak antifungal activity and no significant antibacterial activity, highlighting the high degree of structural specificity required for broad-spectrum antimicrobial action. nih.gov Pyrazoline derivatives, which can be synthesized from chalcones and hydrazines, have also been investigated, showing moderate antimicrobial activity with MIC values ranging from 32 to 512 μg/mL. nih.gov

Anticancer and Anti-inflammatory Research

The versatile pyrazine scaffold is also a promising platform for the development of novel anticancer and anti-inflammatory agents.

Inhibition of Cancer Cell Signaling and Apoptosis Induction

Pyrazine derivatives have been identified as having significant potential as anticancer agents. benthamdirect.comnih.gov These compounds can interfere with various cellular processes crucial for cancer cell survival and proliferation. For example, certain pyrazine derivatives have been shown to act as inhibitors of protein kinases, which are key components of cancer cell signaling pathways. researchgate.net Some have been identified as BRAF inhibitors. researchgate.net

A novel piperazine (B1678402) derivative demonstrated potent anticancer activity by inducing caspase-dependent apoptosis in cancer cells. nih.gov This was achieved through the inhibition of multiple cancer signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways, with a GI50 (concentration for 50% of maximal inhibition of cell proliferation) ranging from 0.06 to 0.16 μM. nih.gov

Furthermore, 3-trifluoromethyl-5,6-dihydro- nih.govacs.orgbenthamdirect.comtriazolo pyrazine derivatives have shown promising anti-proliferative action against human colon cancer cell lines, with IC50 values ranging from 6.587 to 11.10 µM. mdpi.com Another study on indenoquinoxaline and pyrazine derivatives identified compounds with potent cytotoxic activity against MCF-7 and A549 cell lines, with IC50 values as low as 4.3 µM. zu.edu.eg These compounds are thought to exert their effects through binding to the EGFR receptor. zu.edu.eg

| Compound/Analog Class | Cancer Cell Line(s) | Mechanism of Action | Efficacy (IC50/GI50) | Reference |

|---|---|---|---|---|

| Piperazine derivative | Leukemia (K562) and others | Inhibition of PI3K/AKT, Src, BCR-ABL pathways; Apoptosis induction | GI50 = 0.06-0.16 μM | nih.gov |

| 3-trifluoromethyl-5,6-dihydro- nih.govacs.orgbenthamdirect.comtriazolo pyrazines | Colon cancer (HCT-116, HT-29) | Antiproliferative | IC50 = 6.587 - 11.10 µM | mdpi.com |

| Indenoquinoxaline and pyrazine derivatives | Breast cancer (MCF-7), Lung cancer (A549) | Cytotoxic; EGFR binding | IC50 = 4.3 µM (A549) | zu.edu.eg |

Modulation of Inflammatory Pathways

In addition to their anticancer properties, pyrazine derivatives have been investigated for their anti-inflammatory potential. A series of pyrazine N-acylhydrazone (NAH) derivatives were designed and synthesized as novel analgesic and anti-inflammatory drug candidates. nih.gov One particular compound from this series, 2-N'-[(E)-(3,4,5-trimethoxyphenyl) methylidene]-2-pyrazinecarbohydrazide (LASSBio-1181), demonstrated activity in a murine model of chronic inflammation, specifically the adjuvant-induced arthritis test in rats. nih.gov This finding positions it as a promising lead compound for the development of new anti-inflammatory drugs. nih.gov

Neurological Applications and PET Tracer Development

The unique chemical properties of pyrazine-based compounds also make them suitable candidates for targeting neurological disorders, particularly as imaging agents and potential therapeutics for diseases involving protein aggregation.

Tau Aggregate Binding for Alzheimer's Disease

The aggregation of the tau protein is a key pathological hallmark of Alzheimer's disease and other neurodegenerative disorders known as tauopathies. researchgate.net Consequently, the development of small molecules that can bind to these tau aggregates is of great interest for both diagnostic and therapeutic purposes. Fluorescent pyrazine derivatives have been synthesized and shown to effectively label tau aggregates in human brain tissue. acs.orgnih.gov

Specifically, bis(arylvinyl)pyrazines have been evaluated as imaging agents for tau fibrils. acs.orgnih.gov In a related approach, ring-opened analogues of aminothienopyridazines, which possess a pyrazine-like core, have demonstrated inhibitory activity against tau aggregation. nih.gov One study found that these ring-opened analogues retained inhibitory activity, suggesting that the core structure is crucial for this effect. nih.gov The development of tau aggregation inhibitors is a promising therapeutic strategy for Alzheimer's disease. researchgate.net

PET Tracer Development

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used to visualize and quantify pathological processes in the brain. The development of PET tracers that can specifically bind to targets like tau aggregates is crucial for the early diagnosis and monitoring of neurodegenerative diseases. nih.govnih.gov Pyrazine and quinoxaline derivatives have been synthesized and evaluated as potential PET tracers for the in vivo detection of cerebral tau tangles. rsc.org

The development of selective PET imaging agents is an active area of research, with a focus on creating tracers that can differentiate between different isoforms of the tau protein, such as the 4R-tau isoform found in Progressive Supranuclear Palsy (PSP). michaeljfox.org This would allow for more precise diagnosis and aid in the development of targeted therapies for specific tauopathies.

Development of Imaging Agents for Neurological Disorders

The pyrazine scaffold, a core component of this compound, has emerged as a promising platform for the development of Positron Emission Tomography (PET) imaging agents aimed at diagnosing and studying neurological disorders such as Alzheimer's and Parkinson's disease. The ability to non-invasively quantify the pathological hallmarks of these diseases, like protein aggregates, is critical for early diagnosis and monitoring treatment efficacy.

Researchers have synthesized and evaluated various pyrazine derivatives for their ability to bind to key pathological targets. One area of focus has been the development of fluorescent probes based on a bis(arylvinyl)pyrazine structure for imaging tau fibrils and β-amyloid plaques, which are characteristic of Alzheimer's disease. acs.org These agents have shown the ability to label these disease-related alterations with high contrast and specificity in human brain tissue during in vitro studies. acs.org Further investigation in transgenic animal models demonstrated that some of these pyrazine-based compounds are bioavailable and can permeate the blood-brain barrier. acs.org

Another strategy involves modifying pyrazine compounds known to inhibit enzymes implicated in neurodegeneration, such as phosphodiesterase 4 (PDE4), for imaging purposes. Substituted pyrazine compounds have been identified as potent PDE4 inhibitors with potential therapeutic applications in Alzheimer's and Parkinson's disease. The development of isotopically labeled versions of these compounds is considered particularly useful for imaging techniques like PET, allowing for the in vivo quantification and tracking of these enzymatic targets. google.com

Furthermore, scientists have successfully synthesized a novel radiotracer, [11C]PyrATP-1, which features a 3-amino-pyrazine-2-carboxamide core, for PET imaging of glycogen synthase kinase-3β (GSK-3β). nih.gov This enzyme is linked to the formation of neurofibrillary tangles in Alzheimer's disease. nih.gov Although in vivo studies revealed that this specific tracer had poor brain uptake, the research demonstrated the feasibility of radiolabeling pyrazine-based inhibitors. nih.gov Autoradiography studies confirmed high levels of specific binding in brain regions rich in GSK-3β, validating that the pyrazine scaffold can be effectively targeted to this key enzyme. nih.gov These findings support the continued exploration of pyrazine analogs for developing next-generation neuroimaging agents with improved pharmacokinetic properties.

Antiviral Research and Drug Repurposing Strategies

The pyrazine ring is a key pharmacophore in several compounds with demonstrated antiviral activity, leading to extensive research into its derivatives, including analogs of this compound, for the treatment of viral infections. A notable example is Favipiravir, a pyrazinecarboxamide derivative, which has shown broad-spectrum activity against various RNA viruses and has spurred investigation into structurally similar compounds. preprints.org

Research into 2,6-disubstituted pyrazines, which share a substitution pattern with this compound, has identified potent inhibitors of Casein Kinase 2 (CSNK2A). google.com These compounds have subsequently demonstrated antiviral activity against a murine hepatitis virus, which serves as a non-pathogenic model for SARS-CoV-2. google.com The antiviral potency of these pyrazine analogs was found to correlate well with their ability to inhibit CSNK2A, highlighting a potential host-based target for antiviral intervention. google.com

In another approach, two series of pyrazine-based conjugates were synthesized and evaluated for their antiviral properties against SARS-CoV-2. Several pyrazine-triazole and pyrazine-benzothiazole conjugates showed significant potency against the virus, with some demonstrating a higher selectivity index than the reference drug, Favipiravir. nih.gov

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for the development of antiviral drugs. nih.gov The inhibition of Mpro prevents the processing of viral polyproteins, thereby halting the viral life cycle. The pyrazine scaffold has been utilized as a building block for the design of novel Mpro inhibitors.

Through structure-based virtual screening and subsequent biological evaluation, a series of 3-oxo-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin derivatives were identified as non-peptidomimetic inhibitors of SARS-CoV-2 Mpro. nih.gov Further optimization through similarity searches and structure-activity relationship (SAR) studies led to the identification of a lead compound, M56-S2, with an enzymatic IC50 value of 4.0 μM. nih.gov This discovery provides a valuable starting point for developing more potent inhibitors based on this pyrazine-fused scaffold. nih.gov

The general strategy of targeting Mpro has been validated by the success of drugs like Nirmatrelvir and the repurposing of other compounds initially developed for different coronaviruses. The exploration of diverse chemical scaffolds, including pyrazine derivatives, is crucial for identifying novel inhibitors with unique binding modes and improved properties to combat current and future coronavirus threats. nih.gov

Computational methods, or in silico studies, play a pivotal role in accelerating the discovery and design of novel drugs, including those based on the this compound scaffold. These techniques allow for the rapid screening of vast chemical libraries, prediction of drug-like properties, and elucidation of interactions between a compound and its biological target(s). acs.org

For instance, a computational study was conducted to screen pyrazinamide-like molecules for activity against the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a target shared by the related drug Favipiravir. acs.org This in silico analysis, which involved similarity searching, pharmacokinetic property prediction, and molecular docking, identified a lead compound that showed a strong binding affinity for the viral enzyme. acs.org

Computational tools were also integral to studies on pyrazine-based conjugates targeting SARS-CoV-2. Molecular modeling and Quantitative Structure-Activity Relationship (QSAR) studies were used to support the biological data and understand the structural requirements for antiviral activity. nih.gov Furthermore, in silico prediction of ADME (absorption, distribution, metabolism, and excretion) properties helped to assess the drug-like potential of the most promising compounds. nih.gov

The concept of multi-target drug design, where a single molecule is engineered to interact with multiple biological targets, is a growing strategy for treating complex diseases. Computational approaches are particularly well-suited for this "one-compound, multiple-targets" paradigm, as they can help identify compounds with desired polypharmacology. By screening pyrazine analog libraries against various viral and host targets, it is possible to identify multi-target candidates that could offer superior efficacy or a higher barrier to the development of drug resistance.

Data on Antiviral Activity of Pyrazine Analogs

The following table summarizes the antiviral activity of selected 2,6-disubstituted pyrazine analogs against Murine Hepatitis Virus (MHV), a surrogate for SARS-CoV-2. Activity is presented as the half-maximal inhibitory concentration (IC50).

| Compound | Description | Antiviral IC50 (μM) against MHV |

| 7c | ortho-methoxy aniline analog | 0.8 |

| 4a | Unsubstituted indazole analog | 1.4 |

| 7d | anilino pyrazine analog | 8.6 |

| Data sourced from a study on 2,6-disubstituted pyrazines as CSNK2A inhibitors. google.com |

The table below shows the in vitro antiviral activity and cytotoxicity of selected pyrazine-triazole conjugates against SARS-CoV-2.

| Compound | IC50 (μM) | CC50 (μM) | Selectivity Index (SI) |

| 5d | 2.05 | >100 | >48.78 |

| 5e | 2.56 | >100 | >39.06 |

| 5f | 2.23 | >100 | >44.84 |

| 5g | 2.11 | >100 | >47.39 |

| Favipiravir (Reference) | 21.6 | >100 | >4.62 |

| Data sourced from a study on pyrazine conjugates against SARS-CoV-2. IC50: 50% inhibitory concentration. CC50: 50% cytotoxic concentration. SI = CC50/IC50. nih.gov |

Agrochemical Applications and Environmental Impact Studies

Development of Herbicides and Photosystem II Inhibitors

The pyrazine (B50134) nucleus is a key structural feature in various biologically active molecules, and its derivatives have been investigated for herbicidal properties. mdpi.com The herbicidal activity of certain pyrazine compounds is attributed to their ability to interfere with essential biochemical processes in plants, such as photosynthesis. researchgate.net

Photosystem II (PSII) is a critical protein complex in the photosynthetic electron transport chain and a primary target for many commercial herbicides. ucanr.edu These inhibitors typically bind to the D1 protein of the PSII complex, blocking electron flow and ultimately leading to plant death. researchgate.net While many PSII inhibitors are derivatives of triazines and ureas, the structural characteristics of some pyrazine derivatives suggest they could also interact with this target site. nih.govresearchgate.net Research into novel styrylquinazoline analogues, which share some structural similarities with substituted pyrazines, has been explored for a spectrum of biological activities, including the inhibition of photosynthetic processes. researchgate.net

Table 1: Investigated Biological Activities of Substituted Pyrazine Derivatives

| Compound Class | Biological Activity Investigated | Target Site/Mechanism of Action | Reference |

| Pyrazine Carboxamides | Antimycobacterial, Antifungal, Photosynthesis-Inhibiting | Inhibition of Oxygen Evolution Rate | researchgate.net |

| Styrylquinazolines | Broad Biological Activity Spectrum | Not specified | researchgate.net |

| Pyridazine Amides | Aphicidal | Not specified | nih.gov |

Formulation of Pesticides and Crop Protection Agents

The utility of a chemical compound as a crop protection agent is highly dependent on its formulation, which is designed to deliver the active ingredient to the target pest effectively and safely. google.com Pyrazine-based compounds intended for pesticidal use can be formulated in various ways, including as emulsifiable liquid concentrates, wettable powders, or dust formulations. google.com The choice of formulation depends on the target pest, the crop, and the application method.

Emulsifiable concentrates are solutions of the active pyrazine compound in an organic solvent with an emulsifying agent, which allows for dilution with water to form a stable emulsion for spraying. google.com Wettable powders are prepared by grinding the solid active compound with an inert carrier and a dispersing agent, which can then be suspended in water for application. google.com Dust formulations involve dispersing the solid active ingredient onto a finely divided inert solid carrier for direct application. google.com

Beyond direct pesticidal action, some pyrazine compounds have been noted for their potential role in crop protection through other mechanisms. For example, the strong aroma of some pyrazines can act as a repellent to certain pests. researchgate.net Additionally, some insects are known to use pyrazines as alarm pheromones, which could potentially be harnessed in pest management strategies. researchgate.net

Table 2: Common Pesticide Formulation Types for Pyrazine-Based Compounds

| Formulation Type | Description | Key Components | Application Method |

| Emulsifiable Liquid Concentrate | Liquid formulation that forms an emulsion when mixed with water. | Active Pyrazine Compound, Organic Solvent, Emulsifying Agent | Spraying |

| Wettable Powder | Solid formulation that forms a suspension when mixed with water. | Active Pyrazine Compound, Inert Solid Carrier, Dispersing Agent | Spraying |

| Dust Formulation | Solid, finely divided formulation for direct application. | Active Pyrazine Compound, Finely Divided Inert Solid Carrier | Dusting |

Environmental Degradation Pathways of Pyrazine-Based Agrochemicals

Generally, the biodegradation of pyrazine compounds in the environment is not well-documented. nih.gov Some studies have shown that bacteria can utilize substituted pyrazines as a source of carbon and energy, suggesting that microbial degradation is a possible pathway. nih.gov However, the specific mechanisms of pyrazine ring cleavage and the subsequent degradation steps are largely unknown. nih.gov In some biological systems, such as in animals, the pyrazine ring is not cleaved but rather excreted after hydroxylation and conjugation. nih.gov

The degradation of pyrazine compounds can also be influenced by abiotic factors. For instance, pyrazine and similar aromatic heterocycles may undergo oxidative degradation under aerobic conditions, a process that can be facilitated by reactive oxygen species like hydroxyl radicals. researchgate.net This can lead to hydroxylation and ring cleavage. researchgate.net

Studies on the microbial degradation of pyrazine compounds in environments like wastewater have identified several bacterial genera, including Bacillus, Pseudomonas, and Corynebacterium, that are capable of utilizing pyrazine-2-carboxamide as a source of carbon and nitrogen. researchgate.net This indicates that microbial populations in soil and water could potentially degrade pyrazine-based agrochemicals, although the rate and extent of this degradation would depend on various environmental factors such as soil type, pH, temperature, and microbial community composition.

Table 3: Bacterial Genera Identified in the Degradation of Pyrazine Compounds

| Bacterial Genus | Environment of Isolation | Potential Role in Degradation | Reference |

| Bacillus sp. | Wastewater and Cow Dung | Utilization of pyrazine as a carbon and nitrogen source | researchgate.net |

| Flavobacterium sp. | Wastewater and Cow Dung | Utilization of pyrazine as a carbon and nitrogen source | researchgate.net |

| Corynebacterium sp. | Wastewater and Cow Dung | Utilization of pyrazine as a carbon and nitrogen source | researchgate.net |

| Pseudomonas sp. | Wastewater and Cow Dung | Utilization of pyrazine as a carbon and nitrogen source | researchgate.net |

| Streptococcus sp. | Wastewater and Cow Dung | Utilization of pyrazine as a carbon and nitrogen source | researchgate.net |

| Staphylococcus sp. | Wastewater and Cow Dung | Utilization of pyrazine as a carbon and nitrogen source | researchgate.net |

Advanced Materials Science and Industrial Applications

Polymer Synthesis and Cross-linking Mechanisms

While specific polymers synthesized directly from 6-Methylpyrazin-2-amine are not extensively documented in dedicated studies, the presence of a primary amine group on the pyrazine (B50134) ring suggests its potential as a valuable monomer in polymer synthesis. Polymers incorporating amine functionalities are highly sought after for their ability to conjugate with other molecules and for their unique chemical properties. rsc.org The amine group can participate in various polymerization reactions, such as condensation polymerization with carboxylic acids or acyl chlorides to form polyamides, or with isocyanates to form polyureas.

The bifunctional nature of this compound, with its reactive amine group and the nitrogen atoms within the pyrazine ring, also makes it a candidate for creating cross-linked polymer networks. Chemical cross-linking is a critical process for enhancing the mechanical properties, thermal stability, and chemical resistance of polymers. nih.gov Amine groups are frequently utilized in cross-linking reactions; for example, they can react with epoxy resins or other cross-linking agents. nih.gov In the context of this compound, the primary amine group could react to form covalent bonds between polymer chains, leading to a robust three-dimensional network. The specific conditions of such reactions, including pH and solvent, would significantly influence the efficiency and nature of the cross-linking. nih.gov

| Potential Polymerization Reactions Involving this compound |

| Condensation with dicarboxylic acids to form polyamides |

| Reaction with diisocyanates to form polyureas |

| Ring-opening polymerization with epoxides |

| Acting as a curing or cross-linking agent for epoxy resins |

Photochromic Systems Integration and Stability Enhancement

Photochromic materials, which reversibly change color upon exposure to light, are crucial for applications in optical data storage, smart windows, and anti-counterfeiting technologies. The integration of pyrazine-based compounds into these systems is an emerging area of research. Studies have shown that pyrazine derivatives can be part of [donor-metal-acceptor] systems that exhibit photochromism. rsc.orgnih.gov These systems can undergo photoinduced charge separation, leading to the formation of stable pyrazine radicals, which are responsible for the color change. rsc.orgresearchgate.net

The stability of the radical species is a key factor in the performance of photochromic materials. The electronic properties of the pyrazine ring, influenced by substituents like the amino and methyl groups in this compound, can play a significant role in stabilizing these radicals. Coordination with metal ions is one strategy that has been successfully employed to stabilize and tune the color of pyrazine radicals. rsc.orgnih.govresearchgate.net The nitrogen atoms within the pyrazine ring of this compound could act as coordination sites for metal ions, potentially enhancing the stability and longevity of the photo-generated colored state. This approach could pave the way for developing more robust and efficient photochromic materials. researchgate.net

| Factors Influencing Photochromic Properties of Pyrazine Systems |

| Presence of electron donor and acceptor groups |

| Ability to undergo photoinduced charge separation |

| Stability of the generated radical species |

| Coordination with metal ions to tune color and stability |

| Intermolecular interactions that improve structural rigidity |

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) as Building Blocks

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials with vast potential in gas storage, separation, and catalysis. rsc.orgnih.gov The design and synthesis of these frameworks rely on the use of specific molecular building blocks, often referred to as linkers. The amine group is a common functional group used in linkers for the synthesis of imine-linked COFs, which are known for their high chemical stability. tcichemicals.comtcichemicals.comnih.gov

Pyrazine-containing linkers have been successfully used to construct both COFs and MOFs. For instance, pyrazine-cored COFs have been synthesized from tetratopic pyrazine amines and have demonstrated high stability and good CO2 uptake capacity. rsc.org Similarly, pyrazine derivatives have been incorporated as bridging ligands in MOFs, connecting metal clusters to form three-dimensional networks. nih.govrsc.org Given this precedent, this compound represents a potential building block for these advanced materials. Its amine group can undergo condensation reactions with aldehyde linkers to form the characteristic imine bonds of many COFs, while the pyrazine nitrogen atoms can coordinate with metal ions to form MOFs. tcichemicals.comnih.gov The introduction of the methyl group and the specific geometry of the pyrazine ring could be used to fine-tune the pore size and chemical environment within the resulting framework.

| Research Findings on Pyrazine-Based Frameworks |

| Pyrazine-cored COFs |

| Pyrazine-based MOFs |

| Pyrazine in MOF Synthesis |

| Amine Linkers in COFs |

Research into Dyes and Pigments Functionality

The field of functional dyes and pigments is continuously seeking new molecular structures that exhibit unique optical and electronic properties. tandfonline.com Pyrazine derivatives have been investigated for their luminescent and fluorescent properties, making them attractive candidates for the development of novel dyes. core.ac.uk The electronic structure of the pyrazine ring, which is an electron-deficient system, can be modified by substituents to tune its photophysical properties.

Coordination Chemistry and Supramolecular Interactions of 6 Methylpyrazin 2 Amine

Ligand Design and Synthesis for Transition Metal Complexation

The design of ligands based on 6-Methylpyrazin-2-amine for transition metal complexation leverages its potential as a monodentate or bidentate donor. In its monodentate coordination mode, it typically binds to a metal center through the pyridine-like nitrogen atom of the pyrazine (B50134) ring. However, it can also act as a bidentate ligand, forming a chelate ring by coordinating through both the ring nitrogen and the exocyclic amino group. The synthesis of transition metal complexes involving aminopyrazine and aminopyridine derivatives is well-established and generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

The versatility of the aminopyrazine scaffold allows for its incorporation into more complex ligand systems. For instance, derivatives of 3-aminopyrazine-2-carboxylic acid have been used to synthesize a variety of transition metal complexes with interesting biological activities. These complexes are typically prepared by reacting the carboxylic acid derivative with metal salts, leading to coordination through the carboxylate oxygen and the pyrazine nitrogen atoms.

While specific reports on the synthesis of transition metal complexes with this compound as the primary ligand are not extensively detailed in the reviewed literature, the synthetic methodologies applied to other aminopyrazine and aminopyridine derivatives provide a clear blueprint for such preparations. These methods often involve straightforward mixing of the ligand and metal salt in a suitable solvent, sometimes with gentle heating to facilitate the reaction. The resulting complexes can then be isolated by precipitation or crystallization.

Structural Characterization of Metal-Pyrazine Amine Complexes

The coordination environment around the metal center in such complexes is influenced by the nature of the metal ion, the other ligands present, and the reaction conditions. Common coordination geometries for transition metal complexes include octahedral, tetrahedral, and square planar.

The coordination geometry of metal complexes is significantly influenced by both steric and electronic factors of the ligands involved. For this compound, the methyl group at the 6-position introduces steric bulk that can influence the approach of the metal ion and the arrangement of other ligands in the coordination sphere. This steric hindrance can affect the preferred coordination number and geometry of the resulting complex.

Electronically, the pyrazine ring is π-deficient, which influences its coordinating ability. The presence of the amino group, an electron-donating group, can modulate the electronic properties of the pyrazine ring, potentially enhancing its donor capacity. The interplay between the steric hindrance of the methyl group and the electronic effects of the amino group and the pyrazine ring will ultimately dictate the coordination behavior of this compound with different transition metals. In complexes with substituted aminopyrazine ligands, the mode of coordination can be predicted based on simple electronic and steric arguments. mdpi.com

The reactivity of metal-ligand bonds in complexes containing pyrazine amine ligands is crucial for their potential applications in catalysis. Transition metal complexes with ligands containing pyrazine and pyridine (B92270) moieties have been explored for various catalytic transformations. For example, transition metal-catalyzed cross-coupling reactions are widely used for the functionalization of pyrazine rings, indicating the ability of the pyrazine moiety to participate in catalytic cycles. rsc.orgrsc.org

While specific catalytic applications of this compound complexes are not extensively documented, related aminopyridine and pyrazine-based ligand systems have shown promise in catalysis. For instance, iron and cobalt complexes with amine-pyridine-imine and bis(amine)pyridine ligands have been investigated for ethylene (B1197577) polymerization. mdpi.com Furthermore, pyrazine-based PNP pincer ligands have been employed in the hydrogenation of CO2. acs.org These examples highlight the potential for metal complexes of this compound to exhibit catalytic activity, an area that warrants further investigation.

Computational Chemistry and Molecular Modeling for 6 Methylpyrazin 2 Amine Research

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction